Acetyldithio-CoA
Description
Structure
2D Structure
Properties
CAS No. |
113947-51-6 |
|---|---|
Molecular Formula |
C23H38N7O16P3S2 |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl ethanedithioate |
InChI |
InChI=1S/C23H38N7O16P3S2/c1-12(50)51-7-6-25-14(31)4-5-26-21(34)18(33)23(2,3)9-43-49(40,41)46-48(38,39)42-8-13-17(45-47(35,36)37)16(32)22(44-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,32-33H,4-9H2,1-3H3,(H,25,31)(H,26,34)(H,38,39)(H,40,41)(H2,24,27,28)(H2,35,36,37)/t13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
ILDXFYGFXOQPHK-ZSJPKINUSA-N |
Isomeric SMILES |
CC(=S)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=S)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
Ac(S)CoA acetyldithio-CoA acetyldithio-coenzyme A coenzyme A, acetyldithio- |
Origin of Product |
United States |
Synthetic Methodologies and Preparation for Research Applications
Chemoenzymatic Synthesis Approaches for Acetyldithio-coenzyme A
Chemoenzymatic synthesis provides a powerful and often highly specific route to complex biomolecules like acetyldithio-coenzyme A. These methods strategically combine the precision of enzymatic catalysis with the versatility of chemical synthesis. A common chemoenzymatic strategy for generating acyl-coenzyme A analogues, which can be adapted for acetyldithio-coenzyme A, involves the initial chemical synthesis of a modified pantetheine (B1680023) precursor, followed by its enzymatic conversion to the final coenzyme A derivative. nih.gov
One such approach begins with the chemical synthesis of S-acyl pantetheine derivatives. nih.gov This is followed by a one-pot enzymatic cascade utilizing promiscuous enzymes from the coenzyme A biosynthetic pathway, such as pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK). nih.gov These enzymes sequentially convert the pantetheine derivative into the full coenzyme A analogue. nih.gov While this general methodology has been established for a variety of acyl-CoAs, its direct application to acetyldithio-coenzyme A would involve the initial synthesis of S-acetyldithio-pantetheine.
Another chemoenzymatic approach that has been developed for the synthesis of polyhydroxyalkanoates (PHAs) utilizes an ester exchange reaction. In this system, an acetyl thioester of ethyl thioglycolate serves as a precursor for acetyl-CoA, which is formed by the action of a CoA transferase. uw.edu This principle of enzymatic thioester exchange could potentially be adapted for the synthesis of acetyldithio-coenzyme A.
Chemical Synthesis from Precursors (e.g., Phenyl Thioacetate) for Acetyldithio-coenzyme A
Purely chemical methods offer an alternative for the synthesis of acetyldithio-coenzyme A, often providing a more direct route, albeit sometimes with challenges in selectivity and purification. A common strategy for the synthesis of thioesters is the reaction of a thiol with an activated carboxylic acid derivative.
One established method for the synthesis of various acyl-CoA thioesters involves the use of ethylchloroformate to activate the carboxylic acid. nih.gov In a typical procedure, the corresponding carboxylic acid is reacted with ethylchloroformate in the presence of a base like triethylamine (B128534) to form a mixed anhydride. nih.gov This activated intermediate is then reacted with the free thiol of coenzyme A to yield the desired acyl-CoA. nih.gov For the synthesis of acetyldithio-coenzyme A, dithioacetic acid would be the required starting material.
A conceptually similar and widely used method for preparing acyl-CoA thioesters is through the formation of a 1-acylimidazole intermediate. nih.gov This approach is particularly suitable for small-scale preparations and for use with valuable or labeled fatty acids. nih.gov
The synthesis of acetyldithio-coenzyme A can also be achieved through trans-thioesterification, a reaction where the acyl group is transferred from one thiol to another. In this context, a reactive thioester like S-phenyl thioacetate (B1230152) can serve as the acetyl group donor. The reaction would involve the nucleophilic attack of the thiol group of coenzyme A on the thioester carbonyl carbon of phenyl thioacetate, leading to the formation of acetyldithio-coenzyme A and thiophenol. This method's feasibility is rooted in the principles of thioester reactivity.
| Precursor | Reagent | Method | Reference |
| Dithioacetic acid | Ethylchloroformate, Triethylamine, Coenzyme A | Mixed Anhydride Method | nih.gov |
| Dithioacetic acid | 1,1'-Carbonyldiimidazole, Coenzyme A | Acylimidazole Method | nih.gov |
| Phenyl Thioacetate | Coenzyme A | Trans-thioesterification | N/A |
Purification and Characterization of Acetyldithio-coenzyme A for Mechanistic Investigations
Following its synthesis, rigorous purification and characterization of acetyldithio-coenzyme A are paramount to ensure its suitability for precise mechanistic studies. High-performance liquid chromatography (HPLC) is the predominant technique for the purification of acyl-CoA compounds. nih.govresearchgate.netnih.gov
Purification: Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column to separate the target molecule from starting materials and byproducts. nih.govnih.gov The mobile phase typically consists of an aqueous buffer, such as potassium phosphate (B84403), and an organic modifier like acetonitrile. nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to achieve optimal separation of the various components. nih.gov The purification of acetyldithio-coenzyme A can be monitored by detecting the absorbance of the eluate, typically at a wavelength around 260 nm, which corresponds to the adenine (B156593) moiety of coenzyme A. nih.gov
Characterization: Once purified, the identity and integrity of acetyldithio-coenzyme A are confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. Studies on the interaction of acetyldithio-CoA with enzymes like citrate (B86180) synthase have utilized NMR to monitor the exchange of the α-hydrogens of the acetyl group. nih.govebi.ac.uk In these experiments, the chemical shifts of the protons and carbons in the acetyl group provide direct evidence of the molecule's structure and its electronic environment. nih.govebi.ac.uk For instance, in ¹³C NMR spectra of [2-¹³C]this compound, the observation of isotope-shifted signals can be used to follow enzymatic reactions. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, confirming the successful synthesis of acetyldithio-coenzyme A. Techniques like electrospray ionization mass spectrometry (ESI-MS) are well-suited for analyzing polar molecules like coenzyme A derivatives. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure of the molecule. For acetyl-CoA and its analogues, characteristic fragment ions corresponding to the adenosine (B11128) diphosphate (B83284) and pantetheine moieties are typically observed.
UV-Visible Spectroscopy: Acetyldithio-coenzyme A exhibits a characteristic UV absorbance maximum that distinguishes it from its oxygen-containing counterpart, acetyl-CoA. The dithioester bond in this compound results in an absorbance maximum at a longer wavelength, reported to be around 306 nm. ebi.ac.uk This spectral property is often used to monitor reactions involving this compound.
| Analytical Technique | Purpose | Key Findings/Parameters | References |
| HPLC | Purification | C18 column, Acetonitrile/Phosphate buffer gradient | nih.govnih.gov |
| ¹H NMR | Structural Confirmation | Analysis of α-hydrogen exchange | nih.govebi.ac.uk |
| ¹³C NMR | Structural Confirmation | Observation of isotope-shifted signals | nih.gov |
| Mass Spectrometry | Molecular Weight Determination | ESI-MS for accurate mass | |
| UV-Vis Spectroscopy | Quantification & Reaction Monitoring | Absorbance maximum at ~306 nm | ebi.ac.uk |
Application of Acetyldithio Coenzyme a As a Mechanistic Probe in Enzymology
Investigation of Enzyme-Catalyzed Enolization Mechanisms
Enolization, the process of forming an enol or enolate intermediate, is a critical step in a vast array of biochemical reactions, including Claisen condensations, aldol (B89426) additions, and racemizations. The increased propensity of acetyldithio-coenzyme A to enolize compared to its natural counterpart, acetyl-CoA, allows researchers to trap and study these often transient intermediates. nih.govebi.ac.uk
Proton Exchange Studies at the α-Carbon of Acetyldithio-coenzyme A
A key method for studying enolization is through proton exchange experiments. In these studies, the enzyme is incubated with acetyldithio-coenzyme A in a deuterated solvent (D₂O). The rate at which the α-protons of the acetyldithioacetyl group exchange with deuterium (B1214612) from the solvent provides a direct measure of the rate of enolization. researchgate.net
For instance, studies with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase have demonstrated that the enzyme catalyzes the exchange of protons at the C-2 methyl group of acetyldithio-CoA. nih.govresearchgate.net This exchange is dependent on the presence of the enzyme and provides strong evidence for the formation of an enolate intermediate. nih.gov Similarly, citrate (B86180) synthase has been shown to catalyze the exchange of the α-hydrogens of this compound, with turnover numbers of 0.13 and 0.54 s⁻¹ at pD 7.9 and 7.2, respectively. nih.gov
Furthermore, research on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) lyase has utilized this compound to investigate the roles of specific amino acid residues in catalysis. acs.orgnih.gov Mutant forms of the enzyme, such as R41Q and R41M, which are associated with HMG-CoA lyase deficiency, were found to be incapable of catalyzing any significant enzyme-dependent proton exchange. acs.orgnih.gov This finding strongly implicates arginine-41 in the deprotonation or enolization of the substrate. acs.orgnih.gov
| Enzyme | Mutant | Effect on Proton Exchange | Reference |
| HMG-CoA Lyase | R41Q | No substantial exchange | acs.orgnih.gov |
| HMG-CoA Lyase | R41M | No substantial exchange | acs.orgnih.gov |
| HMG-CoA Lyase | D42A | 4-fold decrease in rate | acs.orgnih.gov |
| HMG-CoA Lyase | H233A | 10-fold decrease in rate | acs.orgnih.gov |
Stabilization of Enolate/Enethiolate Intermediates by Enzymes
The enhanced stability of the enethiolate intermediate of acetyldithio-coenzyme A, as compared to the enolate of acetyl-CoA, allows for its direct observation and characterization in the presence of an enzyme. Citrate synthase, for example, has been shown to stabilize the ionized, enethiolate form of this compound by approximately 5 kcal/mol relative to the un-ionized form. nih.gov This stabilization is evident from a transient decrease in the dithioester absorbance upon mixing the enzyme and substrate, indicating the formation of the enzyme-enethiolate complex. nih.gov
Elucidation of Acyl-Enzyme Intermediate Formation
Many enzymes that utilize acetyl-CoA proceed through a covalent acyl-enzyme intermediate, where the acetyl group is temporarily transferred to a nucleophilic residue in the enzyme's active site. creative-enzymes.com Acetyldithio-coenzyme A has proven instrumental in providing evidence for and confirming the existence of these intermediates.
Evidence for Covalent Thioacetylation of Enzyme Active Sites
The reaction of acetyldithio-coenzyme A with certain enzymes can lead to the formation of a stable thioacetyl-enzyme intermediate. This covalent modification can be detected and characterized, providing direct evidence for an acyl-enzyme mechanism. In the case of HMG-CoA synthase, the use of this compound has suggested the formation of a covalent thioacetyl-S-enzyme species. nih.gov This was a significant finding, as covalent thioacetylation had not been previously detected for other enzymes that enolize this analog. nih.gov The transfer of the thioacetyl group from this compound to 3'-dephospho-CoA, catalyzed by the enzyme, further supported the existence of this covalent intermediate. nih.gov
Studies with mutant forms of HMG-CoA synthase have provided further evidence for the importance of the covalent intermediate in the enolization process. Mutants with impaired ability to form the acetyl-S-enzyme intermediate, such as C129S, D159A, and D203A, showed diminished or undetectable rates of enolization of this compound. nih.govebi.ac.uk
Confirmation of Reaction Intermediates in Catalytic Cycles
For HMG-CoA synthase, the inability of a mutant enzyme (C129S) to form an acyl-enzyme intermediate prevented the enolization of this compound. purdue.edu This demonstrated that the formation of the covalent acyl-enzyme intermediate is a prerequisite for the subsequent enolization step in the catalytic cycle of this enzyme. purdue.edu
Acetyldithio-coenzyme A, a sulfur-substituted analog of the vital metabolic intermediate acetyl-coenzyme A, serves as a powerful tool in enzymology. Its unique chemical properties, particularly the lower electronegativity of sulfur compared to oxygen in the carbonyl group, make the α-protons on its acetyl group more acidic and thus more readily removed. This enhanced ease of enolization allows researchers to probe enzyme mechanisms, particularly those involving the formation of enolate intermediates from acetyl-CoA.
Competitive Inhibition Kinetics and Affinity Determination
In the study of enzyme kinetics, competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. wikipedia.orgbasicmedicalkey.com This type of inhibition is reversible and can be overcome by increasing the concentration of the substrate. wikipedia.orgbasicmedicalkey.com Kinetically, a competitive inhibitor increases the apparent Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), while the V_max itself remains unchanged. pharmacy180.comnumberanalytics.com
Acetyldithio-coenzyme A functions as a classic competitive inhibitor for several enzymes that utilize acetyl-CoA as a substrate. nih.govebi.ac.uk Its structural similarity allows it to bind to the active site, but its altered chemical nature often prevents or slows down the subsequent catalytic steps. The strength of this inhibition is quantified by the inhibition constant (K_i), which indicates the concentration of inhibitor required to decrease the maximum rate of the reaction by half and is a measure of the inhibitor's affinity for the enzyme.
A notable example is its effect on 3-hydroxyl-3-methylglutaryl-CoA (HMG-CoA) synthase. Studies have demonstrated that acetyldithio-coenzyme A is an effective competitive inhibitor of avian HMG-CoA synthase, with a determined K_i value of 28 µM. nih.govebi.ac.ukresearchgate.net This indicates a significant affinity for the enzyme's active site. Similarly, acetyldithio-coenzyme A and its derivatives have been used to study other enzymes like citrate synthase, where it acts as both a slow substrate and an inhibitor, allowing researchers to trap and observe reaction intermediates. nih.gov
| Enzyme | Inhibitor | K_i Value | Reference |
|---|---|---|---|
| Avian Hydroxymethylglutaryl-CoA Synthase | Acetyldithio-coenzyme A | 28 µM | nih.gov |
| Citrate Synthase | 2-Fluorothis compound | 300 nM | nih.gov |
Identification of Catalytic Residues via Acetyldithio-coenzyme A Interaction
The utility of acetyldithio-coenzyme A extends beyond simple inhibition to the detailed mapping of enzyme active sites and the identification of key catalytic amino acid residues. Because the formation of an enolate intermediate is a critical step in reactions catalyzed by many acetyl-CoA-utilizing enzymes, the enhanced enolization of acetyldithio-coenzyme A makes it an excellent probe for studying this process. nih.govschoolbag.info
Research on avian HMG-CoA synthase provides a clear example of this application. nih.gov In the absence of its co-substrate, the enzyme was found to catalyze the exchange of protons from the C-2 methyl group of acetyldithio-coenzyme A. nih.govresearchgate.net This enolization activity was used to test the function of specific active site residues. Site-directed mutagenesis was performed to create mutant versions of the enzyme, and their ability to enolize acetyldithio-coenzyme A was measured. The results were revealing:
A mutation of the active site cysteine to serine (C129S) resulted in an undetectable rate of enolization. nih.gov
Mutations of two aspartate residues (D159A and D203A) led to diminished enolization rates. nih.gov
These findings strongly suggested that Cys129, Asp159, and Asp203 are crucial for the formation of a covalent acetyl-S-enzyme intermediate, which appears to be a prerequisite for proton abstraction. nih.gov Furthermore, mutations of a critical glutamate (B1630785) residue (E95A and E95Q) also resulted in a significantly lower ability to catalyze the enolization of acetyldithio-coenzyme A. nih.gov This implicated Glu95 as having a direct or indirect role in the proton abstraction step of the reaction. nih.gov
Similar strategies have been employed for other enzymes. For instance, acetyldithio-coenzyme A has been used to probe the role of arginine-41 in 3-hydroxy-3-methylglutaryl-coenzyme A lyase, helping to monitor product enolization and evaluate the residue's catalytic importance. uni-freiburg.deacs.orgrhea-db.org In studies of citrate synthase, the interaction with acetyldithio-coenzyme A demonstrated that the enzyme stabilizes the enethiolate intermediate by approximately 5 kcal/mol, providing quantitative insight into the catalytic mechanism. nih.gov
| Enzyme | Residue(s) Investigated | Inferred Role | Reference |
|---|---|---|---|
| Hydroxymethylglutaryl-CoA Synthase | Cys129, Asp159, Asp203 | Involved in the formation of the covalent acetyl-S-enzyme intermediate. | nih.gov |
| Glu95 | Crucial for the enolization/proton abstraction from the acetyl group. | nih.gov | |
| 3-Hydroxy-3-methylglutaryl-coenzyme A Lyase | Arg41 | Evaluated for its role as a catalytic residue in product enolization. | uni-freiburg.derhea-db.org |
| Citrate Synthase | Active Site Environment | Stabilizes the enethiolate intermediate of the substrate analog. | nih.gov |
Enzymatic Systems Investigated with Acetyldithio Coenzyme a
Hydroxymethylglutaryl-Coenzyme A Synthase (HMG-CoA Synthase)
HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a crucial step in both cholesterol biosynthesis and the production of ketone bodies. wikipedia.org The mechanism involves the formation of a new carbon-carbon bond, a process that has been significantly elucidated through the use of acetyldithio-coenzyme A. nih.gov
The condensation reaction catalyzed by HMG-CoA synthase requires the enolization of the acetyl group of acetyl-CoA to form a carbanion, which then attacks the keto group of acetoacetyl-CoA. nih.govebi.ac.uk Acetyldithio-coenzyme A, being more readily enolizable than its natural counterpart, serves as an effective probe for this initial step. nih.gov
Studies have shown that acetyldithio-coenzyme A is a competitive inhibitor of avian HMG-CoA synthase, with a Ki value of 28 µM. nih.govebi.ac.uk In the absence of the second substrate, acetoacetyl-CoA, the enzyme is capable of catalyzing the enolization and proton exchange from the C-2 methyl group of acetyldithio-coenzyme A. nih.govresearchgate.net This observation strongly supports the role of the enzyme in facilitating the formation of the acetyl-CoA enolate intermediate necessary for the carbon-carbon bond formation.
Further evidence for the mechanism comes from the finding that HMG-CoA synthase can catalyze the transfer of the thioacetyl group from acetyldithio-coenzyme A to 3'-dephospho-CoA. nih.gov This suggests the formation of a covalent acetyl-S-enzyme intermediate, which is a key feature of the catalytic cycle and important for the abstraction of a proton from the C-2 position of the acetyl group. nih.gov
Site-directed mutagenesis studies, in conjunction with the use of acetyldithio-coenzyme A, have been instrumental in identifying key active site residues involved in the enolization process. A crucial residue in avian HMG-CoA synthase is Glutamate (B1630785) 95 (E95). nih.govebi.ac.uk Mutations of this invariant residue to either alanine (B10760859) (E95A) or glutamine (E95Q) resulted in a diminished capacity of the enzyme to catalyze the enolization of acetyldithio-coenzyme A. nih.govebi.ac.uk
Interestingly, the enolization catalyzed by the E95Q mutant was not stimulated by the presence of acetoacetyl-CoA, further highlighting the critical role of this glutamate residue in the condensation reaction. nih.govebi.ac.uk These findings suggest that the active site glutamate plays a direct role in proton abstraction from the acetyl group or an indirect role in polarizing the solvent to facilitate this process. nih.govebi.ac.uk
Other residues, such as Cysteine 129, Aspartate 159, and Aspartate 203, have also been implicated in the formation of the covalent acetyl-S-enzyme intermediate. nih.gov Mutant enzymes with alterations at these positions (C129S, D159A, and D203A) showed reduced or undetectable rates of enolization of acetyldithio-coenzyme A, confirming their importance in the initial acetylation of the enzyme. nih.gov
| Enzyme/Mutant | Activity | Role of Acetyldithio-CoA in Investigation | Key Findings |
| Wild-type HMG-CoA Synthase | Catalyzes enolization of this compound | Used as a substrate analog to study the enolization step. | Enzyme facilitates proton exchange from the C-2 methyl group. |
| E95A/E95Q Mutants | Diminished enolization | Probed the function of the conserved glutamate residue. | E95 is crucial for the enolization of the acetyl group. |
| C129S, D159A, D203A Mutants | Reduced/undetectable enolization | Investigated the formation of the acetyl-S-enzyme intermediate. | These residues are vital for the initial enzyme acetylation. |
Role of Acetyldithio-coenzyme A in Carbon-Carbon Bond Formation Mechanisms
Hydroxymethylglutaryl-Coenzyme A Lyase (HMG-CoA Lyase)
HMG-CoA lyase is a mitochondrial enzyme that catalyzes the final step in both ketogenesis and the degradation of the amino acid leucine. genecards.orguam.es It cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776) in a divalent cation-dependent manner. acs.orgnih.gov Acetyldithio-coenzyme A has been employed as an analog of the product, acetyl-CoA, to investigate the reverse reaction and the roles of specific active site residues. acs.orgnih.gov
The cleavage of HMG-CoA by HMG-CoA lyase is proposed to proceed through an enolate intermediate of acetyl-CoA. researchgate.net To study the final step of the reaction, the enolization of the product, acetyldithio-coenzyme A has been used to monitor this process. acs.orgnih.gov The enzyme catalyzes the exchange of the methyl protons of the acetyl group of acetyldithio-coenzyme A with the solvent, a reaction that is dependent on the presence of Mg²⁺ and acetoacetate. acs.orgnih.gov This proton exchange serves as a proxy for the enolization of the acetyl-CoA product, providing insights into the chemical steps leading to its formation during the forward cleavage reaction. acs.org
The use of acetyldithio-coenzyme A has been particularly valuable in elucidating the functions of key active site residues in HMG-CoA lyase. acs.orgnih.govacs.org Arginine-41 (R41) is an invariant residue, and its mutation is associated with human HMG-CoA lyase deficiency. acs.orgnih.govacs.org Studies on R41Q and R41M mutant enzymes revealed that they are unable to catalyze any significant enzyme-dependent proton exchange from acetyldithio-coenzyme A. acs.orgnih.gov This strongly implicates Arginine-41 in the deprotonation or enolization of the acetyl-CoA product. acs.orgnih.gov The interaction of the guanidinium (B1211019) group of R41 with the thioester carbonyl oxygen of the bound acyl-CoA is thought to be crucial for this catalytic step. nih.gov
In contrast, mutations of other active site residues, Aspartate-42 (D42A) and Histidine-233 (H233A), resulted in only moderate decreases (4-fold and 10-fold, respectively) in the proton exchange rate compared to the wild-type enzyme. acs.orgnih.gov These residues, along with Histidine-235, are believed to be involved in ligating the essential divalent cation. acs.orgnih.govnih.gov
| Enzyme/Mutant | Proton Exchange Rate with this compound (Relative to Wild-type) | Conclusion from this compound Studies |
| Wild-type HMG-CoA Lyase | 100% | Catalyzes product enolization. |
| R41Q/R41M Mutants | No substantial exchange | Arginine-41 is critical for the deprotonation/enolization of acetyl-CoA. |
| D42A Mutant | ~25% | Aspartate-42 has a lesser, but still significant, role in facilitating product enolization. |
| H233A Mutant | ~10% | Histidine-233 contributes to the efficiency of product enolization. |
Cleavage Reaction Mechanism Analysis with Acetyldithio-coenzyme A
Thiolase (3-Ketoacyl-CoA Thiolase)
Thiolases are a class of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shorter acyl-CoA molecule. wikipedia.org They are central to fatty acid metabolism, participating in both β-oxidation and biosynthetic pathways. wikipedia.orguniprot.org
While the provided search results focus heavily on HMG-CoA synthase and lyase, the utility of acetyldithio-coenzyme A has also been demonstrated in the study of thiolases. acs.org Given its property as a readily enolizable analog of acetyl-CoA, it serves as a valuable tool for investigating the Claisen condensation reaction, which is the reverse of the thiolytic cleavage. wikipedia.orgacs.org This reaction involves the formation of a carbon-carbon bond, initiated by the enolate of acetyl-CoA attacking another acyl-CoA molecule. nih.gov The principles of using acetyldithio-coenzyme A to study enolization and the roles of active site residues, as detailed for HMG-CoA synthase, are also applicable to the investigation of the thiolase mechanism. acs.organnualreviews.org
Investigation of Nucleophilic versus Electrophilic Substrate Roles of Acetyldithio-coenzyme A
In many enzymatic reactions, acetyl-CoA can act as either a nucleophile (donating its acetyl group) or an electrophile (accepting a group). wikipedia.org The substitution of the thioester oxygen with sulfur in acetyldithio-coenzyme A alters its electronic properties, making it a more potent nucleophile and a less reactive electrophile. This characteristic has been exploited to distinguish between these two roles in enzyme mechanisms. saskoer.ca
Studies on thiolase from Zoogloea ramigera have demonstrated that this compound is a competent nucleophilic substrate but fails to act as an electrophilic substrate. nih.gov In the Claisen condensation reaction catalyzed by thiolase, which typically dimerizes two molecules of acetyl-CoA to form acetoacetyl-CoA, this compound can effectively serve as the nucleophilic partner. nih.govwikipedia.org However, it does not function as the electrophilic partner, a failure attributed to its inability to thioacetylate the active site cysteine residue (Cys89) of the enzyme. nih.gov
Condensation Reaction Mechanisms of Thiolase
Thiolases catalyze the formation of a carbon-carbon bond through a Claisen condensation mechanism. wikipedia.org The reaction proceeds via a two-step, ping-pong mechanism involving a covalent acetyl-enzyme intermediate. wikipedia.orgresearchgate.net The use of this compound has provided significant insights into this process.
In the presence of an acetylating agent for the enzyme, such as acetoacetyl-pantetheine, this compound acts as the nucleophile, leading to the formation of 3-ketobutyryldithio-CoA. nih.gov The kinetic parameters for this reaction are comparable to those observed with the natural substrate, acetyl-CoA, indicating that the nucleophilic character of this compound is well-suited for the condensation step. nih.gov Furthermore, NMR studies have shown that thiolase catalyzes the exchange of the α-hydrogens of this compound with the solvent, even when the active site cysteine is not acetylated. nih.gov This suggests that the enzyme can facilitate the enolization of this compound, a crucial step for its nucleophilic attack, independently of the formation of the acetyl-enzyme intermediate. nih.govoulu.fi
| Enzyme | Substrate Role of this compound | Key Finding |
| Thiolase (Zoogloea ramigera) | Nucleophilic | Competent substrate for Claisen condensation. nih.gov |
| Thiolase (Zoogloea ramigera) | Electrophilic | Incompetent substrate; fails to thioacetylate the active site. nih.gov |
Citrate (B86180) Synthase
Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle. wikipedia.orgnih.gov This enzyme has also been a subject of detailed mechanistic studies using acetyldithio-coenzyme A.
Condensation with Oxaloacetate and Mechanistic Insights from Acetyldithio-coenzyme A
Citrate synthase catalyzes the slow condensation of this compound with oxaloacetate to produce thiocitrate. nih.gov The reaction proceeds with a significantly lower maximum velocity (Vmax) compared to the reaction with acetyl-CoA. nih.gov This marked decrease in reaction rate is attributed to the slow carbon-carbon bond formation step when the sulfur-substituted analog is used. nih.gov
Kinetic analysis of the reaction with this compound revealed a Vmax of (4.0 +/- 0.4) x 10-4 s-1 and a Km of 53 +/- 7.5 µM at pH 7.4. nih.gov The binding of oxaloacetate to citrate synthase induces a conformational change that creates the binding site for acetyl-CoA, and only after the formation of the citryl-CoA intermediate does another conformational change lead to thioester hydrolysis. wikipedia.orgnzytech.com The use of this compound has helped to dissect these steps and highlight the critical role of the thioester carbonyl oxygen in catalysis.
Enzyme-Mediated Enethiolate Stabilization by Citrate Synthase
A key mechanistic feature of citrate synthase is its ability to stabilize the enol or enolate form of acetyl-CoA, which is the actual nucleophile in the condensation reaction. libretexts.org Studies with this compound have provided direct evidence for the enzyme's role in stabilizing the ionized form of the substrate.
During the reaction of this compound with citrate synthase, a transient decrease in the dithioester absorbance is observed, corresponding to the formation of an enzyme-bound intermediate. nih.gov Acid quenching of the reaction mixture after this transient phase quantitatively regenerates this compound, indicating that carbon-carbon bond formation has not yet occurred. nih.gov This observation, coupled with ¹H NMR experiments showing enzyme-catalyzed exchange of the α-hydrogens of this compound, demonstrates that the enzyme stabilizes the enethiolate form of the analog. nih.gov It is estimated that citrate synthase stabilizes the ionized form of this compound by approximately 5 kcal/mol relative to the un-ionized form. nih.gov
| Parameter | Value (with this compound) | Condition |
| Vmax | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | pH 7.4 nih.gov |
| Km | 53 ± 7.5 µM | pH 7.4 nih.gov |
| α-hydrogen exchange turnover (pD 7.9) | 0.13 s⁻¹ | nih.gov |
| α-hydrogen exchange turnover (pD 7.2) | 0.54 s⁻¹ | nih.gov |
Other Coenzyme A-Utilizing Enzymes Explored with Acetyldithio-coenzyme A Analogs
The utility of acetyldithio-coenzyme A and its analogs extends beyond thiolase and citrate synthase to other enzymes that utilize coenzyme A thioesters.
For instance, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, which catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA, has been studied using this compound. nih.govebi.ac.uk This analog acts as an effective competitive inhibitor of HMG-CoA synthase and has been used to investigate the enolization step of the reaction. nih.gov Unlike in studies with thiolase and citrate synthase, evidence suggests that HMG-CoA synthase can catalyze the covalent thioacetylation of the protein with this compound, forming a thioacetyl-S-enzyme intermediate that is important for proton abstraction. nih.gov
Analytical and Spectroscopic Methodologies for Acetyldithio Coenzyme a in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies of Acetyldithio-coenzyme A
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate mechanisms of enzymes that utilize AcSCoA. Its ability to provide atomic-level structural and dynamic information is invaluable in understanding enzyme-substrate interactions.
Deuterium (B1214612) Exchange Monitoring and Kinetics
A significant application of NMR in the study of AcSCoA is the monitoring of hydrogen-deuterium (H/D) exchange. This method is particularly useful for tracking the enzyme-catalyzed enolization of AcSCoA, a crucial step in many of its reactions. In this approach, the exchange of the methyl protons of the acetyl group of AcSCoA with deuterium from the solvent (D₂O) is observed over time.
For instance, in studies with citrate (B86180) synthase, ¹H NMR experiments have been employed to demonstrate that the enzyme catalyzes the exchange of the α-hydrogens of AcSCoA. nih.gov The rate of this exchange provides critical kinetic data. For example, with citrate synthase, turnover numbers for this exchange have been measured at 0.13 s⁻¹ at a pD of 7.9 and 0.54 s⁻¹ at a pD of 7.2. nih.gov Similarly, HMG-CoA synthase has been shown to catalyze proton exchange from the C-2 methyl group of AcSCoA, a process that can be monitored by the time-dependent decrease of the dithioacetyl methyl proton resonance in the ¹H NMR spectrum. creative-enzymes.com
The kinetics of this exchange can reveal important aspects of the catalytic mechanism. For example, in studies with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) lyase, AcSCoA has been used to probe the function of active site residues. The enzyme-catalyzed exchange of the methyl protons of AcSCoA with the solvent is dependent on the presence of Mg²⁺ and acetoacetate (B1235776). nih.gov By comparing the proton exchange rates between the wild-type enzyme and its mutants, researchers can deduce the roles of specific amino acid residues, such as arginine-41, in the deprotonation or enolization of AcSCoA. nih.gov
| Enzyme | Condition | Turnover Number (s⁻¹) / Rate | Reference |
| Citrate Synthase | pD 7.9 | 0.13 | nih.gov |
| Citrate Synthase | pD 7.2 | 0.54 | nih.gov |
| HMG-CoA Lyase (Wild-Type) | - | (Baseline Rate) | nih.gov |
| HMG-CoA Lyase (D42A Mutant) | - | 4-fold decrease vs. Wild-Type | nih.gov |
| HMG-CoA Lyase (H233A Mutant) | - | 10-fold decrease vs. Wild-Type | nih.gov |
| HMG-CoA Lyase (R41Q/R41M Mutants) | - | No substantial exchange | nih.gov |
Isotope-Shifted Carbon-13 NMR Analysis of Acetyldithio-coenzyme A Derivatives
The use of carbon-13 (¹³C) labeled AcSCoA derivatives provides another powerful NMR-based tool for mechanistic studies. When [2-¹³C]AcSCoA undergoes deuterium exchange, the resulting isotopologues (CH₃, CH₂D, CHD₂, CD₃) can be distinguished by their unique chemical shifts in the ¹³C NMR spectrum. This is due to the isotope effect of deuterium on the ¹³C resonance.
Analysis of the proton and deuterium decoupled ¹³C NMR spectra of partially exchanged [2-¹³C]AcSCoA in the presence of citrate synthase revealed a statistical distribution of the different deuterated species. nih.gov This finding indicates that each exchange event is independent. nih.gov In another example, the exchange of the α-hydrogens of AcSCoA with the solvent, promoted by acetylated biosynthetic thiolase, can be detected by observing the isotope-shifted ¹³C NMR spectrum of [2-¹³C]acetyldithio-CoA. mit.edu This demonstrates that the exchange reaction must proceed at a rate comparable to the condensation reaction. mit.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Intermediate Detection
UV-Vis spectroscopy is a versatile and widely used technique for monitoring the progress of enzymatic reactions involving AcSCoA in real-time. The basis of this application lies in the change in absorbance of light at a specific wavelength as a substrate is consumed or a product is formed. creative-enzymes.com
In the context of AcSCoA, its dithioester bond gives it a characteristic UV absorbance maximum. For instance, in studies with citrate synthase, AcSCoA exhibits a lambda max (λmax) at 306 nm. nih.gov During the enzymatic reaction, the formation of an enethiolate intermediate can be detected by a change in this absorbance. Specifically, during the transient approach to a steady state in the reaction of AcSCoA with citrate synthase, a noticeable decrease in the dithioester absorbance is observed. nih.gov This decrease in absorbance provides direct evidence for the formation of an enzyme-bound intermediate. The amplitude of this absorbance decrease has been shown to be pH-dependent. nih.gov
The rate of this transient change in absorbance can also be measured to determine the apparent first-order rate constant of intermediate formation, which has been shown to be independent of the AcSCoA concentration. nih.gov Furthermore, by quenching the reaction with acid after the transient phase and observing the quantitative regeneration of AcSCoA, it can be confirmed that the observed spectral change corresponds to an intermediate formed before carbon-carbon bond formation. nih.gov
| Parameter | Value | Condition | Reference |
| λmax of Acetyldithio-coenzyme A | 306 nm | - | nih.gov |
| Transient Absorbance Decrease (Enzyme Equivalents) | 0.32 | pH 8.3 | nih.gov |
| Transient Absorbance Decrease (Enzyme Equivalents) | 0.03 | pH 7.5 | nih.gov |
| Transient Absorbance Decrease (Enzyme Equivalents) | 0.02 | pH 6.6 | nih.gov |
| Apparent First-Order Rate Constant of Transient | 0.007 s⁻¹ | pH 8.3 | nih.gov |
| Apparent First-Order Rate Constant of Transient | 0.016 s⁻¹ | pH 7.5 | nih.gov |
| Apparent First-Order Rate Constant of Transient | 0.04 s⁻¹ | pH 6.6 | nih.gov |
Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Quantification and Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are indispensable tools for the sensitive and specific quantification and identification of AcSCoA and other acyl-CoA species in complex biological matrices.
Detection and Quantification in Enzymatic Reaction Mixtures
LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of AcSCoA in enzymatic reaction mixtures and cellular extracts. nih.gov These methods typically involve a reversed-phase chromatographic separation followed by detection using mass spectrometry. The high selectivity of MS allows for the differentiation of AcSCoA from other structurally similar molecules. For robust quantification, stable isotope-labeled internal standards, such as [¹³C₃,¹⁵N₁]-acetyl-CoA, can be utilized to account for variations in sample preparation and instrument response. nih.govthermofisher.com The use of such standards improves the linearity and accuracy of the quantification over a wide dynamic range. nih.gov
Multiplexing Capabilities for Analysis with Other Acyl-CoA Species
A significant advantage of LC-MS-based methods is their capacity for multiplexing, enabling the simultaneous analysis of AcSCoA along with a wide range of other acyl-CoA species in a single run. thermofisher.com This is particularly valuable for studying metabolic pathways where multiple acyl-CoAs are interconnected. For example, LC-HRMS methods have been developed to analyze a suite of short-chain acyl-CoAs in various cell types. thermofisher.comresearchgate.net This multiplexing capability allows for a comprehensive snapshot of the acyl-CoA pool, providing deeper insights into the metabolic state of a cell or tissue under different conditions. The development of single LC-MS/MS methods that can quantify both short-chain acyl-CoAs and their biosynthetic precursors further enhances the power of this technique for systems-level metabolic analysis. mit.edu
High-Performance Liquid Chromatography (HPLC) with UV Detection for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the separation and quantification of coenzyme A and its thioester derivatives, including Acetyldithio-coenzyme A. The principle of this method relies on the separation of compounds in a mixture based on their differential interactions with a stationary phase (the HPLC column) and a mobile phase (a solvent system). The separated compounds are then detected by their absorbance of UV light.
The adenine (B156593) moiety within the coenzyme A structure exhibits strong UV absorbance at approximately 259 nm, providing a reliable wavelength for detection. mdpi.comnih.gov This allows for the sensitive and simultaneous measurement of various CoA species in biological samples. nih.govnih.gov While many published methods focus on the more common Acetyl-CoA, the chromatographic principles and detection parameters are directly applicable to Acetyldithio-coenzyme A due to the shared Coenzyme A structure.
Research has detailed sensitive HPLC-UV methods for the analysis of CoA and Acetyl-CoA in diverse biological matrices, such as cell cultures and various tissues. nih.govresearchgate.nettouro.edu These methods typically employ reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the different CoA derivatives. The identity of the peaks can be confirmed by comparing their retention times with those of known standards and through enzymatic peak-shift experiments. nih.gov For instance, treatment of a sample with an enzyme like citrate synthase, which specifically consumes Acetyl-CoA, would lead to the disappearance of the corresponding peak, confirming its identity. researchgate.net
| Parameter | Description | Source(s) |
| Instrumentation | High-Performance Liquid Chromatography system | nih.gov, nih.gov |
| Stationary Phase (Column) | Reversed-phase C18 column (e.g., Supelcosil LC-18-T, 3 µm, 7.5 cm × 4.6 mm) | nih.gov |
| Mobile Phase A | 100 mM Sodium phosphate (B84403) buffer, pH 4.9 | nih.gov |
| Mobile Phase B | 100 mM Sodium phosphate buffer (pH 4.9) with 25% Acetonitrile | nih.gov |
| Elution Method | Gradient elution, starting with a low percentage of Mobile Phase B and increasing over time to elute more hydrophobic compounds. | nih.gov |
| Flow Rate | Typically 1.0 mL/min | nih.gov |
| Detection | UV detector set to a wavelength of 259 nm | nih.gov, nih.gov |
| Sample Preparation | Deproteinization of biological samples using agents like perchloric acid, followed by neutralization. | researchgate.net, nih.gov |
Enzyme-Coupled Spectrophotometric/Fluorometric Assays for Acetyldithio-coenzyme A Related Activity
Enzyme-coupled assays are powerful techniques used to measure the activity of an enzyme when its direct substrate or product is difficult to detect. genscript.com In this approach, the product of the primary enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which catalyzes a reaction that produces a readily measurable change in absorbance (spectrophotometry) or fluorescence (fluorometry). biocompare.com
Acetyldithio-coenzyme A is a particularly valuable tool in such assays for studying specific enzymes because it is a readily enolizable analog of Acetyl-CoA. nih.gov This property makes it an excellent substrate analog for investigating enzyme mechanisms that involve the formation of an enolate intermediate, such as the condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. nih.govresearchgate.net
For example, HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. nih.gov Studies have utilized this compound to probe the enolization step of this reaction. The enzyme-catalyzed exchange of protons from the methyl group of this compound with the solvent can be monitored, providing insight into the catalytic mechanism. nih.govacs.org While this proton exchange is often detected by NMR spectroscopy, the principle can be adapted to a coupled assay format. researchgate.net
A more general approach involves coupling the reaction of a CoA-dependent enzyme to the production or consumption of a chromogenic or fluorogenic substance. A common example is coupling a reaction to the reduction of NAD⁺ to NADH or the oxidation of NADPH to NADP⁺. The change in NADH or NADPH concentration can be continuously monitored by spectrophotometry at 340 nm. nih.gov An assay for acetyl-CoA carboxylase, for instance, couples the carboxylation of acetyl-CoA to malonyl-CoA with the subsequent NADPH-dependent reduction of malonyl-CoA, catalyzed by a recombinant reductase. nih.gov This principle can be applied to measure the activity of enzymes that produce or consume this compound, provided the subsequent coupling enzymes can utilize the dithio-analog or its product.
Fluorometric assays offer even higher sensitivity. affigen.com Many commercial kits for measuring Coenzyme A or Acetyl-CoA operate on a coupled-enzyme principle where the final step produces hydrogen peroxide (H₂O₂). sigmaaldrich.com This H₂O₂ then reacts with a non-fluorescent probe in the presence of a peroxidase to yield a highly fluorescent product, which can be measured with a fluorometer. sigmaaldrich.com
| Target Enzyme/Process | Principle of Coupled Assay | Detection Method | Source(s) |
| 3-Oxoacyl-CoA Thiolase | The thiolase-catalyzed reaction with this compound is coupled to citrate synthase, which uses the product to react with oxaloacetate. The decrease in oxaloacetate is monitored. | Spectrophotometric (monitoring oxaloacetate absorbance) | mit.edu |
| HMG-CoA Synthase | Enzyme-catalyzed enolization/proton exchange from the C-2 methyl group of this compound is monitored. | NMR Spectroscopy (primary), but can be coupled to other detection systems. | nih.gov, researchgate.net |
| General Acetyl-CoA Consuming Enzymes | The reaction is coupled to other enzymes that ultimately lead to the oxidation of a substrate, producing hydrogen peroxide (H₂O₂). H₂O₂ reacts with a probe to generate a signal. | Fluorometric or Colorimetric | sigmaaldrich.com, |
| Acetyl-CoA Carboxylase | The carboxylation of Acetyl-CoA to Malonyl-CoA is coupled to the NADPH-dependent reduction of Malonyl-CoA by Malonyl-CoA reductase. | Spectrophotometric (decrease in NADPH absorbance at 340 nm) | nih.gov |
| Histone Deacetylase (HDAC) | Acetate produced by HDAC is converted by Acetyl-CoA Synthetase to Acetyl-CoA. This is then used by Citrate Synthase. The reaction is coupled to Malate (B86768) Dehydrogenase, which produces NADH. | Fluorometric or Spectrophotometric (increase in NADH) | nih.gov |
Comparative Biochemical Analysis of Acetyldithio Coenzyme a
Comparison of Acetyldithio-coenzyme A Reactivity with Acetyl-Coenzyme A in Enzymatic Systems
The substitution of sulfur for oxygen significantly alters the reactivity of the acyl group, which is reflected in the kinetic parameters observed with various enzymes. While Acetyldithio-CoA can serve as a substrate for several enzymes that normally utilize Acetyl-CoA, its efficiency is often markedly reduced.
With citrate (B86180) synthase , the enzyme that catalyzes the first step of the citric acid cycle, this compound acts as a very slow substrate. nih.govnih.gov The reaction involves the condensation of the acetyl group with oxaloacetate to form thiocitrate. nih.gov For citrate synthase at pH 7.4, the Vmax for this compound is approximately 2 x 10⁻⁶ times lower than that for the natural substrate, Acetyl-CoA. nih.gov However, its binding affinity (Km) is only moderately affected, being about 3.3 times higher than that of Acetyl-CoA. nih.gov This dramatic decrease in catalytic rate, despite reasonable binding, suggests that the enzyme's catalytic machinery is specifically tuned to the oxoester of Acetyl-CoA, and the dithioester presents a significant barrier to the carbon-carbon bond-forming step. nih.gov
In the case of choline O-acetyltransferase , this compound also functions as a substrate, but with altered kinetics compared to Acetyl-CoA. At pH 7.0, the Vmax is about 7.7% of that observed with Acetyl-CoA, while the Km is approximately 10-fold higher, indicating weaker binding and lower catalytic efficiency. nih.gov
For the Claisen condensation enzyme thiolase from Zoogloea ramigera, which typically dimerizes Acetyl-CoA to Acetoacetyl-CoA, this compound displays selective reactivity. It is a competent nucleophile, with a kcat/Km comparable to that of Acetyl-CoA when another molecule provides the electrophilic acetyl group. nih.gov However, it fails to act as an effective electrophilic substrate, a failure attributed to its inability to thioacetylate the active site cysteine residue (Cys89) of the enzyme. nih.gov
With 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase , this compound acts as an effective competitive inhibitor rather than a readily consumed substrate. nih.govebi.ac.uk It binds to the enzyme with a Ki of 28 µM, competitively inhibiting the condensation of Acetyl-CoA with acetoacetyl-CoA. nih.govebi.ac.uk This inhibitory action, coupled with its capacity for enzyme-catalyzed enolization, makes it a powerful tool for studying the initial steps of the HMG-CoA synthase reaction. nih.gov
| Enzyme | Substrate | Vmax | Km (µM) | Ki (µM) | Relative Vmax (this compound vs. Acetyl-CoA) | Source |
| Citrate Synthase | Acetyl-CoA | - | ~16 | - | 1 | nih.gov |
| Citrate Synthase | This compound | 4.0 x 10⁻⁴ s⁻¹ | 53 | - | 2.0 x 10⁻⁶ | nih.gov |
| Choline O-Acetyltransferase | Acetyl-CoA | - | ~8.3 | - | 1 | nih.gov |
| Choline O-Acetyltransferase | This compound | 1.1 x 10⁻² µmol·s⁻¹·mg⁻¹ | 83 | - | 0.077 | nih.gov |
| HMG-CoA Synthase | This compound | - | - | 28 | - | nih.gov |
Table 1: Comparative kinetic parameters of Acetyldithio-coenzyme A and Acetyl-coenzyme A with various enzymes.
Distinctive Reactivity Profiles of Acetyldithio-coenzyme A Due to Thioester Modification
The replacement of the carbonyl oxygen with a more polarizable sulfur atom in the dithioester group of this compound leads to several key differences in its chemical reactivity compared to the thioester of Acetyl-CoA.
A primary distinction is the increased acidity of the α-hydrogens (the protons on the methyl group). This makes this compound a readily enolizable analog of Acetyl-CoA. nih.govebi.ac.uk The pKa of the α-hydrogens in this compound has been spectrally determined to be approximately 12.5, significantly lower than that of Acetyl-CoA, indicating a greater propensity to form an enolate or enethiolate intermediate. nih.gov This enhanced ease of enolization is a central feature of its utility in mechanistic studies. For example, citrate synthase has been shown to catalyze the exchange of the α-hydrogens of this compound with solvent protons at a significant rate, indicating that the enzyme can stabilize the ionized enethiolate form by as much as 5 kcal/mol. nih.gov
Another defining characteristic is its unique spectral properties. This compound possesses a distinct absorbance maximum (λmax) at 306 nm. nih.govpurdue.edu This is different from Acetyl-CoA and allows for direct spectrophotometric monitoring of reactions involving the dithioester group. nih.gov The product of its condensation reaction with thiolase, 3-ketobutyryldithio-CoA, has an enolate form with a λmax of 357 nm, which has been used to develop assays that can follow the reaction in the thermodynamically unfavorable bond-forming direction. nih.govnih.gov
The dithioester bond also influences its stability and role in acyl transfer. While this compound is stable at low pH, it is susceptible to hydrolysis at high pH. nih.gov Its inability to effectively acylate the active site cysteine in thiolase demonstrates that the dithioester is a poor electrophile in this context, preventing it from participating in the second half of the canonical thiolase reaction. nih.gov However, in HMG-CoA synthase, evidence suggests that a covalent thioacetyl-S-enzyme intermediate can be formed, which appears to be important for proton abstraction from the acetyl group. nih.gov
Contrasts with Other Acyl-Coenzyme A Analogs as Mechanistic Probes
This compound is one of many acyl-CoA analogs developed to investigate enzyme mechanisms, and its utility is best understood in comparison to others. Its primary value lies in its ability to act as a probe for the enolization step of reactions.
Many CoA analogs are designed to be non-hydrolyzable or to trap reaction intermediates. For instance, analogs where the thioester sulfur is replaced by a methylene (B1212753) group (a ketone analog) create a non-reactive linkage, allowing them to act as simple competitive inhibitors to study enzyme binding. This compound, by contrast, retains reactivity, particularly at the α-carbon, allowing researchers to dissect the catalytic steps following substrate binding.
Similarly, with 3-hydroxy-3-methylglutaryl-coenzyme A lyase, this compound was used to probe the function of specific amino acid residues. acs.org The enzyme catalyzes the exchange of methyl protons from this compound with the solvent. acs.org Mutating a key arginine residue (R41Q or R41M) abolished this exchange, providing strong evidence for the role of arginine-41 in the deprotonation/enolization of the substrate. acs.org
Furthermore, an assay developed for 3-oxoacyl-coenzyme A thiolases utilizes this compound as the nucleophile. nih.govlvhn.org Its unique spectral properties and reactivity allow for a continuous spectrophotometric assay to measure the carbon-carbon bond-forming reaction, which is difficult to monitor with the natural substrates due to unfavorable thermodynamics. nih.gov This assay simplifies the analysis of thiolase isozymes with varying chain length specificities. lvhn.org Thus, compared to other analogs that might focus on inhibiting the enzyme or mimicking a transition state, this compound provides a dynamic tool to specifically investigate proton abstraction, enolate stabilization, and the competence of active sites for these crucial catalytic events.
Future Research Directions and Emerging Applications of Acetyldithio Coenzyme a in Mechanistic Enzymology
Development of Novel Acetyldithio-coenzyme A Derivatives for Targeted Mechanistic Probes
The strategic modification of acetyldithio-coenzyme A (AcD-CoA) to create novel derivatives is a burgeoning area of research aimed at crafting highly specific probes for investigating enzyme mechanisms. The inherent properties of AcD-CoA make it a robust scaffold for chemical elaboration. Researchers focus on synthesizing derivatives designed to probe specific aspects of enzyme-substrate interactions, transition state stabilization, and catalytic cycles. researchgate.net
One key strategy involves altering the electronic properties of the acetyl group. For instance, the synthesis of 2-fluoroacetyldithio-CoA, a fluorinated derivative, has been shown to be a more potent inhibitor of citrate (B86180) synthase than the parent AcD-CoA, with a Ki of 300 nM. nih.gov The introduction of the electron-withdrawing fluorine atom further increases the acidity of the α-hydrogens, facilitating enolization and providing a more sensitive probe for studying proton abstraction steps.
Future work in this area is directed towards creating a broader library of derivatives with diverse functionalities. These may include:
Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides or benzophenones) into the AcD-CoA structure would allow for the covalent trapping of enzyme-substrate complexes upon UV irradiation. This enables the precise identification of binding site residues.
Fluorescent Analogs: Attaching fluorophores to the coenzyme A moiety can create probes for real-time binding assays using techniques like fluorescence polarization, providing kinetic data on enzyme-ligand interactions.
Spin-Labeled Probes: The addition of nitroxide spin labels for use in electron paramagnetic resonance (EPR) spectroscopy can provide detailed information on the conformational changes within an enzyme's active site upon substrate binding.
A review of coenzyme A analogues highlights the extensive possibilities for synthesis, creating tools to study the multitude of enzymes that utilize CoA esters. researchgate.net The development of these targeted derivatives will continue to be a cornerstone of mechanistic enzymology, offering unprecedented insights into enzyme function.
Table 1: Examples of Acetyldithio-coenzyme A Derivatives and Their Applications
| Derivative Name | Key Modification | Application/Enzyme Studied | Reference |
|---|---|---|---|
| Acetyldithio-coenzyme A (AcD-CoA) | Thioester carbonyl oxygen replaced with sulfur | Probing enolization in citrate synthase and 3-hydroxy-3-methylglutaryl-CoA synthase. | nih.govnih.gov |
| 2-Fluorothis compound | Fluorine atom on the acetyl methyl group | Potent inhibition and study of proton exchange in citrate synthase. | nih.gov |
| 3-Ketobutyryldithio-CoA | Product of thiolase-catalyzed condensation | Spectroscopic analysis of the thiolase reaction product. | nih.gov |
Integration with Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
The integration of AcD-CoA and its derivatives with high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) offers a powerful approach to visualize enzyme-substrate interactions at the atomic level. nih.govwikipedia.org Because AcD-CoA is often a slow substrate or an inhibitor, it can be used to trap and stabilize enzyme-ligand complexes, facilitating their structural determination. nih.govnih.gov
X-ray Crystallography: This technique has been fundamental in elucidating the binding modes of CoA esters. nih.govwikipedia.org The use of AcD-CoA has been instrumental in studies of thiolase, an enzyme that catalyzes Claisen condensation reactions. annualreviews.org The stability of the AcD-CoA complex allows for the growth of high-quality crystals, revealing the precise orientation of the analog in the active site and identifying the key amino acid residues involved in binding and catalysis. globalauthorid.com These static snapshots provide a structural basis for understanding the enzyme's mechanism.
Cryo-Electron Microscopy (Cryo-EM): As a rapidly advancing technique, cryo-EM is particularly suited for studying large, dynamic protein complexes that are often challenging to crystallize. rcsb.org Recent cryo-EM structures of enzymes like ATP-citrate lyase (ACLY) and malate (B86768) synthase G have provided significant insights into their conformational states when bound to acetyl-CoA. researchgate.netebi.ac.uknih.gov For example, a 2.9-Å cryo-EM structure of malate synthase G revealed conformational flexibility in the domain that hosts acetyl-CoA. nih.gov The use of AcD-CoA in future cryo-EM studies could allow for the trapping of specific reaction intermediates, enabling the visualization of distinct conformational states along the catalytic pathway. This would provide a "molecular movie" of the enzyme in action, complementing the static pictures from X-ray crystallography.
Application of Acetyldithio-coenzyme A in High-Throughput Screening for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for compounds that modulate the activity of a specific enzyme target. iscabiochemicals.com AcD-CoA is particularly valuable in this context due to its unique spectroscopic properties, which can be leveraged to develop robust and sensitive screening assays.
A prime example is an assay developed for 3-oxoacyl-coenzyme A thiolases, which utilizes AcD-CoA as the nucleophilic substrate. nih.gov The product of the condensation reaction, a 3-oxoacyl-CoA dithioester, has a distinct pKa and a strong absorbance at 357 nm for its enethiolate form. nih.gov This allows the reaction to be monitored spectrophotometrically in the forward, bond-forming direction, which is often thermodynamically unfavorable and difficult to assay with the natural substrate. nih.gov This assay design is highly amenable to HTS formats in 96- or 384-well plates, providing a direct method to screen for inhibitors or activators of thiolase isozymes.
Furthermore, the principles of this assay can be adapted to other enzymes that use acetyl-CoA. Many existing HTS assays for targets like acetyl-CoA carboxylase (ACC) rely on coupled enzyme systems or UV absorbance, which can be prone to interference. nih.govlsu.edunih.gov Developing HTS assays that directly monitor the consumption of a chromophoric substrate like AcD-CoA or the formation of a unique product could significantly reduce false positives and negatives. The use of mass spectrometry in HTS, such as the RapidFire system, provides another powerful platform where the unique mass of AcD-CoA and its products can be used for direct detection, offering a label-free screening method. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Acetyldithio-coenzyme A Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for complementing experimental studies in mechanistic enzymology. wikipedia.org These methods provide a dynamic, atomistic view of how a substrate like AcD-CoA interacts with an enzyme over time.
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational changes that occur within an enzyme's active site upon binding AcD-CoA. researchgate.net For instance, simulations of acetyl-CoA carboxylase (ACCase) have been used to understand how mutations impact enzyme activity by altering the protein's structural dynamics. nih.gov Similar simulations with AcD-CoA could reveal how the sulfur substitution affects the flexibility of active site loops, the network of hydrogen bonds, and the positioning of catalytic residues. These simulations can predict how the analog stabilizes or destabilizes certain enzyme conformations, providing a rationale for its inhibitory or slow-substrate behavior. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of the catalytic step itself, hybrid QM/MM methods are employed. In this approach, the reactive center (AcD-CoA and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This allows for the calculation of reaction energy barriers and the characterization of transition state structures. chemrxiv.org Studies on citrate synthase have used computational modeling to investigate reaction intermediates and transition states. acs.org Applying QM/MM to the enzyme-AcD-CoA complex can elucidate the precise mechanism of proton abstraction from the dithioacetyl group and explain the differences in reactivity compared to the natural acetyl-CoA substrate. nih.gov
The synergy between these computational approaches and experimental data from structural biology and kinetics provides a comprehensive picture of the enzyme's catalytic cycle.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing Acetyldithio-coenzyme A in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of Coenzyme A (CoA) derivatives. For example, Wrensford et al. (1991) developed a protocol using acetyldithio-CoA as a substrate analog to assay 3-oxoacyl-CoA thiolases. Characterization employs techniques like UV-Vis spectroscopy (to monitor thioester bond formation at 232 nm), mass spectrometry (for molecular weight verification), and NMR (to confirm structural integrity) . Researchers should validate purity via HPLC and compare results with established spectral databases to minimize batch variability.
Q. How can researchers detect and quantify Acetyldithio-coenzyme A in complex biological matrices?
- Methodological Answer : Quantification often relies on enzymatic assays coupled with spectrophotometric or fluorometric detection. For instance, thiolase activity assays utilize this compound’s absorbance properties to monitor reaction kinetics. Advanced workflows integrate LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to improve specificity in metabolomic studies. Sample preparation must include quenching agents (e.g., perchloric acid) to halt enzymatic degradation and stabilize labile thioester bonds .
Advanced Research Questions
Q. What experimental design considerations are critical for studying Acetyldithio-coenzyme A’s role in enzyme kinetics?
- Methodological Answer : Key considerations include:
- Substrate Purity : Ensure >95% purity via HPLC to avoid off-target enzyme interactions.
- Buffer Compatibility : Use Tris-HCl (pH 8.0–8.5) to stabilize thioester bonds and prevent hydrolysis.
- Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors to validate specificity.
- Data Normalization : Account for non-enzymatic hydrolysis rates by subtracting background absorbance in blank reactions.
Studies should adhere to frameworks like the FINER criteria (Feasible, Novel, Ethical, Relevant) to align hypotheses with practical constraints .
Q. How should researchers address contradictory data in Acetyldithio-coenzyme A’s inhibitory effects across different enzyme systems?
- Methodological Answer : Contradictions often arise from variations in enzyme isoforms or assay conditions. To resolve these:
- Systematic Replication : Repeat experiments under identical buffer, temperature, and substrate concentrations.
- Structural Analysis : Use X-ray crystallography (as in Zeelen et al.’s work on yeast thiolases) to compare binding modes across enzymes .
- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., pH sensitivity or cofactor requirements).
Q. What strategies optimize the use of Acetyldithio-coenzyme A in probing thiolase mechanism-of-action studies?
- Methodological Answer :
- Time-Resolved Kinetics : Employ stopped-flow spectrophotometry to capture transient intermediates during catalysis.
- Site-Directed Mutagenesis : Compare wild-type and mutant enzymes (e.g., cysteine-to-alanine substitutions) to map active-site interactions.
- Computational Modeling : Pair experimental data with molecular dynamics simulations (e.g., using GROMACS) to predict transition states and validate mechanistic hypotheses.
Researchers should document protocols in line with standards from Advanced Journal of Chemistry to ensure reproducibility .
Data Analysis & Reporting Standards
Q. How should researchers statistically validate kinetic parameters derived from Acetyldithio-coenzyme A-based assays?
- Methodological Answer :
- Nonlinear Regression : Fit initial velocity data to the Michaelis-Menten equation using software like GraphPad Prism, reporting Km and Vmax with 95% confidence intervals.
- Error Propagation : Calculate uncertainties for derived parameters (e.g., kcat) using the Monte Carlo method.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by substrate degradation or instrument drift.
Q. What are the best practices for reporting Acetyldithio-coenzyme A-related findings in peer-reviewed journals?
- Methodological Answer : Follow the Standards for Reporting Qualitative Research (SRQR):
- Transparency : Disclose substrate sources (e.g., Sigma-Aldlotrich catalog numbers) and batch-specific variability.
- Reproducibility : Provide raw datasets in supplementary materials, including absorbance traces and chromatograms.
- Discussion Rigor : Contextualize results within prior work (e.g., compare kinetic constants with those of native CoA derivatives) and explicitly state limitations (e.g., non-physiological assay conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
